An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0), a versatile heterocyclic building block. The document delves into the compound's physicochemical properties, synthesis methodologies, and its critical applications across pharmaceutical, agrochemical, and material science sectors. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines. The unique structural attributes of the thiomorpholine 1,1-dioxide moiety are explored, highlighting its role as a stable and reactive scaffold in the design of novel molecules.
Introduction and Strategic Importance
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a specialized heterocyclic compound that has garnered significant interest as a key intermediate in organic synthesis.[1] Its structure, featuring a thiomorpholine ring with a sulfone group and a substituted phenyl ring, imparts a unique combination of stability, reactivity, and three-dimensional conformation.[2] This makes it a valuable asset in medicinal chemistry for developing novel therapeutic agents, particularly in the synthesis of antibacterial compounds and kinase inhibitors.[1][3][4]
The sulfone group enhances the compound's polarity and ability to act as a hydrogen bond acceptor, while the thiomorpholine ring provides a rigid scaffold that can be strategically functionalized. Beyond pharmaceuticals, its applications extend to agrochemical development, where it helps in formulating more effective pesticides and herbicides, and in material science for creating specialty polymers with improved durability.[1][5] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application in a research setting.
Physicochemical and Structural Characteristics
The identity and purity of a chemical intermediate are paramount for reproducible and successful synthesis. 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is typically a white to light yellow crystalline powder.[1][6] Its key properties and identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82222-74-0 | [1][6] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][6] |
| Molecular Weight | 245.72 g/mol | [1][6] |
| Appearance | White to light yellow to light orange powder/crystal | [1][6] |
| Purity | ≥ 98% (GC) | [1][6] |
| Melting Point | 155 - 159 °C | [1] |
| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [1][7] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [1][7] |
| InChI | InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | [6] |
| InChIKey | IQIXFXLKPNFQGQ-UHFFFAOYSA-N | [6] |
| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [6] |
Synthesis and Structural Elucidation
The synthesis of N-aryl thiomorpholine 1,1-dioxides can be approached through several routes. A prevalent and efficient method involves a one-pot, reduction-triggered double aza-Michael addition of a nitroarene to a divinyl sulfone.[3][8] An alternative, and often more direct, pathway for this specific compound is a two-step process: nucleophilic aromatic substitution followed by oxidation.
Rationale for Synthetic Pathway
The chosen synthetic pathway leverages common and well-documented reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of thiomorpholine with an activated aryl halide, such as 1-chloro-4-fluorobenzene. The fluorine atom is a good leaving group, and the reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which activates the ring towards nucleophilic attack. A base is used to deprotonate the thiomorpholine nitrogen, enhancing its nucleophilicity, and to neutralize the HF by-product.
-
Oxidation: The sulfur atom in the resulting 4-(4-chlorophenyl)thiomorpholine is readily oxidized to the sulfone. Mild oxidizing agents like hydrogen peroxide are typically used to prevent over-oxidation or side reactions on the aromatic ring.[2][9] This oxidation step is critical as the resulting sulfone group significantly influences the molecule's polarity and biological interactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[4]
Materials:
-
Thiomorpholine
-
1-Chloro-4-fluorobenzene
-
Triethylamine (or another suitable base like K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1.0 equiv.), 1-chloro-4-fluorobenzene (1.0 equiv.), and triethylamine (2.0 equiv.).
-
Add anhydrous acetonitrile (approx. 10 volumes relative to thiomorpholine).
-
Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add deionized water (approx. 20 volumes) and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Oxidation to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (30% solution, approx. 3.0 equiv.) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the full consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water, then with a small amount of cold ethanol to aid drying.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide.
Characterization and Quality Control
A self-validating system of analytical techniques is essential to confirm the identity and purity of the final product.
-
Gas Chromatography (GC): Used to determine the purity of the final compound, with typical specifications being >98.0%.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The resulting spectrum should be consistent with the expected structure.
-
Argentometric Titration: A quantitative method to determine the chloride content, providing an orthogonal purity assessment.
-
Melting Point Analysis: A sharp melting point range (e.g., 155-159 °C) is indicative of high purity.[1]
Core Applications and Role in Discovery
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block. Its value lies in the stable, well-defined thiomorpholine 1,1-dioxide core, which can be incorporated into larger molecules to modulate their properties.
Caption: Key application areas for 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide.
-
Pharmaceutical Development : This is a primary application area. The thiomorpholine 1,1-dioxide moiety has appeared in potent antibacterial agents, particularly in the oxazolidinone class, where it can enhance activity against respiratory pathogens.[10] It also serves as a scaffold for kinase inhibitors with anti-tumor activity and potential anti-inflammatory agents.[1][3] Its use as an intermediate for drugs targeting neurological disorders has also been noted.[1]
-
Biochemical Research : The compound is used in studies investigating enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential therapeutic targets.[1]
-
Agrochemical Chemistry : It is employed in the formulation of next-generation pesticides and herbicides, contributing to enhanced efficacy and crop protection.[1][5]
-
Material Science : The structural rigidity and chemical stability of the compound make it useful in developing specialty polymers and coatings with improved durability and resistance to environmental factors.[1][5]
Safety, Handling, and Storage
According to available Safety Data Sheets (SDS), 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[11] However, standard laboratory safety practices should always be observed.
-
Handling : Avoid contact with skin, eyes, and clothing.[11] Use in a well-ventilated area, preferably with local exhaust ventilation, to prevent the dispersion of dust.[11] Wash hands and face thoroughly after handling.[11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles.
-
Skin Protection : Wear suitable protective gloves and clothing.
-
-
Storage : Store at room temperature in a tightly closed container.[1] It is recommended to keep it in a cool, dark, and dry place.[7]
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[11]
-
In Case of Skin Contact : Remove contaminated clothing and rinse the skin well with water. If irritation occurs, seek medical advice.[11]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[11]
-
If Swallowed : Rinse mouth and seek medical advice.[11]
-
The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[11]
Conclusion and Future Outlook
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide stands out as a high-value chemical intermediate with significant utility across multiple scientific disciplines. Its robust structure, combined with defined points for chemical modification, makes it an ideal scaffold for building molecular complexity. The continued exploration of thiomorpholine 1,1-dioxide derivatives in drug discovery programs is expected to yield novel candidates for various therapeutic areas, from infectious diseases to oncology. As synthetic methodologies become more refined, the accessibility of this and related building blocks will further empower chemists to design and create the next generation of functional molecules.
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